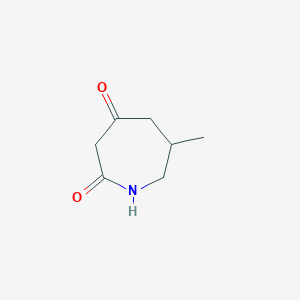
6-甲基氮杂环-2,4-二酮
描述
6-Methylazepane-2,4-dione is a chemical compound with the CAS Number: 29520-89-6 . It has a molecular weight of 141.17 and its IUPAC name is 6-methyl-2,4-azepanedione . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for 6-Methylazepane-2,4-dione is 1S/C7H11NO2/c1-5-2-6(9)3-7(10)8-4-5/h5H,2-4H2,1H3,(H,8,10) . This indicates that the molecule consists of 7 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
6-Methylazepane-2,4-dione is a powder that is stored at room temperature . It has a molecular weight of 141.17 .科学研究应用
聚合物增韧
6-甲基氮杂环-2,4-二酮衍生物已被用于提高聚合物的韧性。例如,合成了一种源自丙交酯的双功能单体,该单体与 6-甲基氮杂环-2,4-二酮密切相关,并将其掺入聚丙交酯 (PLA) 中,以显着提高其韧性。这一进展为制造耐用、高性能聚合物材料提供了一条有前景的途径 (Jing 和 Hillmyer,2008)。
二肽模拟物
1,3,5-三氮杂环-2,6-二酮(一类包括与 6-甲基氮杂环-2,4-二酮类似分子的化合物)提供的结构多样性和构象约束被认为有望用于开发新型二肽模拟物。这项研究发现了针对疟疾肝期阶段的抑制剂,展示了这些化合物在调节生物途径和提供治疗干预新途径中的潜力 (Lena 等,2006)。
液晶
在材料科学领域,6-甲基氮杂环-2,4-二酮的衍生物已被合成并研究其介晶(液晶)特性。这些研究包括合成具有 1,3-恶杂环-4,7-二酮和 1,3-恶杂环-4,7-二酮等核心的杂环液晶,展示了这些化合物对液晶材料的热和介晶行为的影响 (Yeap、Mohammad 和 Osman,2010)。
抗惊厥剂评估
对 6-氨基-1,4-恶杂环-3,5-二酮衍生物的研究表明,在癫痫模型中具有中等的抗惊厥活性。这些研究强调了 6-甲基氮杂环-2,4-二酮衍生物在开发新的抗惊厥药物中的治疗潜力 (Sharma、Park 和 Park,2008)。
安全和危害
属性
IUPAC Name |
6-methylazepane-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5-2-6(9)3-7(10)8-4-5/h5H,2-4H2,1H3,(H,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNPDHZUUNKFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CC(=O)NC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

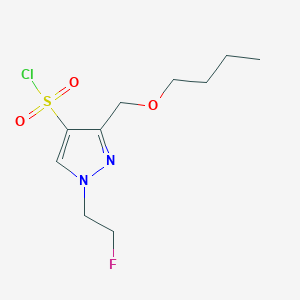
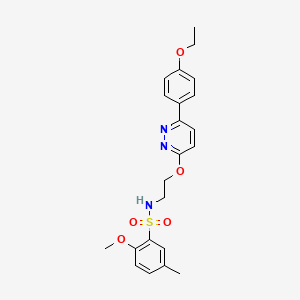
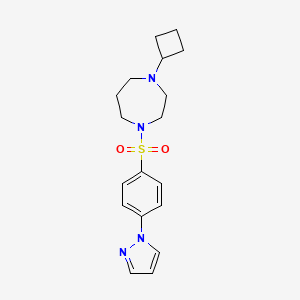
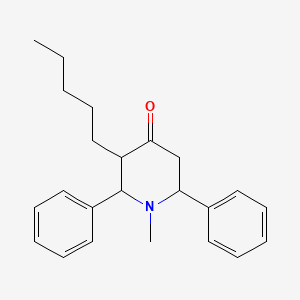
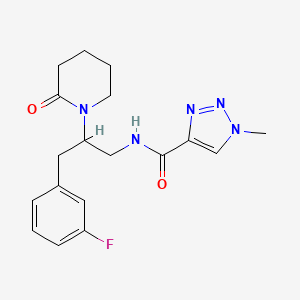
![N-(benzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2955895.png)
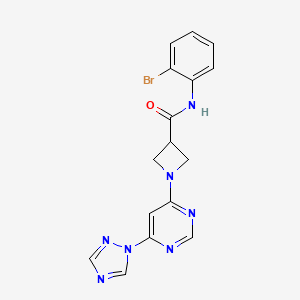
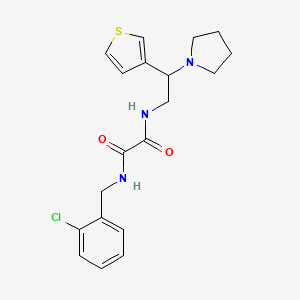
![2-[(2-bromo-4-methylphenyl)amino]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2955899.png)
![Allyl 6-(3,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2955901.png)
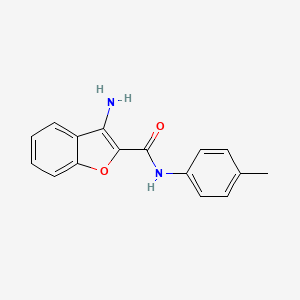
![Ethyl 2-[[2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanylacetyl]amino]acetate](/img/structure/B2955903.png)
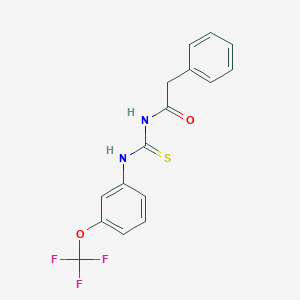
![5-chloro-2-methoxy-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2955906.png)